molecular formula C5H8O B1594437 Allyl vinyl ether CAS No. 3917-15-5

Allyl vinyl ether

Cat. No.: B1594437
CAS No.: 3917-15-5
M. Wt: 84.12 g/mol
InChI Key: ZXABMDQSAABDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl vinyl ether is used as an intermediate in chemical research . It is a type of ether, a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups.


Synthesis Analysis

The synthesis of Allyl and Alkyl Vinyl Ethers can be achieved using an in situ prepared air-stable palladium catalyst. This method efficiently catalyzes the transfer vinylation between butyl vinyl ether and various allyl and alkyl alcohols to give the corresponding allyl and alkyl vinyl ethers in 61−98% yield in a single step . Other methods include the Claisen rearrangement , regioselective Petasis methylenation, and stereoselective Suzuki–Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C5H8O . The molecule contains a total of 13 bonds, including 5 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 aliphatic ether .


Chemical Reactions Analysis

Allyl vinyl ethers can undergo a Claisen rearrangement when heated to form gamma, delta-unsaturated ketones or aldehydes . The Claisen rearrangement is a [3,3]-sigmatropic rearrangement in which an this compound is converted thermally to an unsaturated carbonyl compound .


Physical And Chemical Properties Analysis

This compound is a highly flammable liquid and vapor . It is slightly soluble in water .

Scientific Research Applications

  • Gold-Catalyzed Intramolecular Allylation : Park and Lee (2006) discuss the activation of alkynyl allyl silanes with a cationic gold catalyst to produce vinyl silanes, demonstrating the reorganization of bonds in organic synthesis (Park & Lee, 2006).

  • Lewis Acid-Catalyzed Claisen Rearrangement : Helmboldt and Hiersemann (2003) present the synthesis and Lewis acid catalyzed Claisen rearrangement of allyl vinyl ethers, exploring their diastereo- and enantioselectivity in chemical reactions (Helmboldt & Hiersemann, 2003).

  • Copolymerization Studies : Research by Shigetomi et al. (1992) on the radical copolymerization of allyl alkyl ethers with vinyl acetate offers insights into the reactivity ratios and polymerization behavior of these compounds (Shigetomi et al., 1992).

  • Nano-Imprint Lithography Resists : Yuan and Ying-quan (2013) synthesized silicon-containing (vinyl ether)–(allyl ether) hybrid monomers for use in nano-imprint lithography, highlighting the potential of these compounds in advanced materials science (Yuan & Ying-quan, 2013).

  • Palladium-Catalyzed Tandem Reactions : Watson, Knox, and Heron (1994) describe a palladium(0) catalyzed tandem 1,3-allyl shift and Heck aryration, showcasing the versatility of allyl vinyl ether in complex organic transformations (Watson, Knox, & Heron, 1994).

  • iral and achiral catalysts and their applications in stereochemical control (Hiersemann & Abraham, 2002).
  • Silver Ion-Selective Electrodes : Kimura et al. (2000) explore the use of calix[4]arene derivatives with allyl groups as neutral carriers in silver ion-selective electrodes, demonstrating the utility of this compound derivatives in analytical chemistry (Kimura et al., 2000).

  • Stereospecific Polymerization : Yuki et al. (1970) investigate the polymerization of this compound using BF3·OEt2, providing insights into the stereoregularity of the resultant polymers (Yuki et al., 1970).

  • Organoaluminum-Promoted Claisen Rearrangement : Nonoshita, Maruoka, and Yamamoto (1992) study the organoaluminum-promoted Claisen rearrangement of allylic vinyl ethers, contributing to the understanding of reaction mechanisms in organic chemistry (Nonoshita, Maruoka, & Yamamoto, 1992).

  • Cross-Hydroalkenylation : Chen et al. (2018) demonstrate the cross-hydroalkenylation of vinyl ethers with α-olefins using [NHC-Ni(allyl)]BArF catalysts, illustrating the flexibility of this compound in forming diverse compounds (Chen et al., 2018).

Mechanism of Action

Target of Action

The primary target of Allyl Vinyl Ether is the formation of carbon-carbon bonds . This compound is specifically involved in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers .

Mode of Action

This compound undergoes a [3,3]-sigmatropic rearrangement . This rearrangement is a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks . The reaction proceeds preferably via a chair transition state .

Biochemical Pathways

The Claisen rearrangement of this compound leads to the formation of γ,δ-unsaturated carbonyl compounds . This rearrangement initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring .

Result of Action

The result of the action of this compound is the formation of γ,δ-unsaturated carbonyl compounds . This is achieved through the Claisen rearrangement, a powerful carbon-carbon bond-forming chemical reaction .

Action Environment

The Claisen rearrangement of this compound requires temperatures of > 100 °C if uncatalyzed . The reaction rate and yield are positively influenced by electron-withdrawing groups at C-1 of the vinyl moiety . Solvent effects are substantial in the Claisen rearrangement, where polar solvents tend to accelerate the reaction to a greater extent . For example, ethanol/water solvent mixtures give rate constants 10-fold higher than sulfolane .

Safety and Hazards

Allyl vinyl ether is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers, is a key organic reaction that has been extensively studied . Future research may focus on developing more efficient catalysts for this reaction, exploring other types of rearrangements, and finding new applications for these reactions in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-ethenoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXABMDQSAABDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192406
Record name Ether, allyl vinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3917-15-5
Record name Allyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3917-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl vinyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ether, allyl vinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl vinyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL VINYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2J0N55CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl vinyl ether
Reactant of Route 2
Reactant of Route 2
Allyl vinyl ether
Reactant of Route 3
Reactant of Route 3
Allyl vinyl ether
Reactant of Route 4
Reactant of Route 4
Allyl vinyl ether
Reactant of Route 5
Allyl vinyl ether
Reactant of Route 6
Reactant of Route 6
Allyl vinyl ether
Customer
Q & A

Q1: What is the Claisen rearrangement and why is it important in the context of allyl vinyl ether?

A1: The Claisen rearrangement is a [, ]-sigmatropic rearrangement where an this compound is converted to a γ,δ-unsaturated carbonyl compound upon heating. This reaction is important because it forms a new carbon-carbon bond in a predictable and stereoselective manner. This compound is a classic substrate for this reaction, readily undergoing rearrangement to form 4-pentenal. [, , , , , , ]

Q2: Can you elaborate on the stereochemical outcome of the Claisen rearrangement of this compound derivatives?

A2: The stereochemistry of the Claisen rearrangement is governed by the preference for a chair-like transition state. This leads to predictable diastereoselectivity in the formation of the new C-C bond. For instance, the rearrangement of (Z,Z)-2-iso-propyloxycarbonyl-substituted allyl vinyl ethers preferentially yields syn-β,γ-alkyl-substituted α-keto esters. [, , , , ]

Q3: What types of catalysts have been explored for the Claisen rearrangement of this compound?

A4: Several catalysts have proven effective for promoting the Claisen rearrangement of allyl vinyl ethers:* Lewis Acids: Lewis acids like bismuth triflate (Bi(OTf)3) and copper(II) bisoxazoline complexes (2(SbF6)2) have demonstrated high catalytic activity. [, , , , ]* Ruthenium Complexes: Cationic ruthenium complexes like [CpRu(MeCN)3]PF6, in combination with chiral ligands, have enabled catalytic, asymmetric [, ]-sigmatropic rearrangements. [, ]* Organocatalysts: Guanidinium salts have emerged as effective organocatalysts for promoting both racemic and enantioselective Claisen rearrangements. [, ]

Q4: How does the choice of catalyst impact the stereoselectivity of the Claisen rearrangement?

A5: The catalyst plays a crucial role in dictating the stereochemical outcome of the rearrangement. For instance, bulky copper(II) bisoxazoline catalysts can induce high diastereo- and enantioselectivities by creating a chiral environment around the reacting this compound. [, , ]

Q5: Beyond simple allyl vinyl ethers, what other substrates have been explored in catalytic Claisen rearrangements?

A6: Researchers have explored a variety of substrates:* Gosteli-type allyl vinyl ethers: These substrates, incorporating a 2-alkoxycarbonyl substituent, are particularly amenable to asymmetric Claisen rearrangements using chiral catalysts. [, ]* α-Branched allyl vinyl ethers: These challenging substrates have shown promising reactivity with ruthenium catalysts. []* Bis-vinyl ethers: These substrates display unique reactivity profiles compared to simple allyl vinyl ethers, suggesting a possible dipolar, dissociative mechanism. []

Q6: How has computational chemistry been used to study the Claisen rearrangement of this compound?

A7: Computational methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in understanding:* Mechanism: Calculations have provided insights into the concerted nature of the Claisen rearrangement, confirming the [, ]-sigmatropic mechanism. [, , , , ] * Transition State Structure: Calculations have elucidated the chair-like geometry of the transition state, rationalizing the observed stereoselectivity. [, , ]* Substituent Effects: Computational studies have explored how substituents on the this compound framework influence the activation energy of the rearrangement. [, ]* Catalyst Effects: DFT calculations have been used to investigate the interaction of catalysts, such as copper(II) bisoxazoline complexes, with the this compound substrate, providing insights into the origins of enantioselectivity. []

Q7: How does the stability of this compound impact its handling and applications?

A8: this compound is prone to polymerization in the presence of acids. To prevent this, it is often handled and stored with a stabilizer like triethanolamine. []

Q8: Are there alternative methods to prepare homoallylic ketones without using this compound directly?

A9: Yes, an alternative approach involves the gold(I)-catalyzed hydroalkoxylation of alkynes with allyl alcohols. This tandem reaction sequence generates an this compound in situ, which then undergoes a Claisen rearrangement to yield the desired homoallylic ketone. []

Q9: What safety precautions are necessary when working with this compound?

A10: this compound is flammable and can be lachrymatory and irritating to the respiratory system. It should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.